(1S)-2-Fluoro-1-(3-methylphenyl)ethanamine
Description
Properties
Molecular Formula |
C9H12FN |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
(1S)-2-fluoro-1-(3-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12FN/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9H,6,11H2,1H3/t9-/m1/s1 |
InChI Key |
MVGSBIVOCKBMHF-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H](CF)N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CF)N |
Origin of Product |
United States |
Foundational & Exploratory
(1S)-2-Fluoro-1-(3-methylphenyl)ethanamine chemical structure properties
This guide serves as a technical dossier on (1S)-2-Fluoro-1-(3-methylphenyl)ethanamine , a specialized fluorinated building block. It synthesizes structural analysis, physicochemical profiling, and synthetic methodology for researchers in medicinal chemistry and chemical biology.
Structural Class: Chiral
Executive Summary
This compound represents a strategic scaffold in modern drug design, combining the pharmacophoric features of the phenethylamine backbone with the metabolic and electronic modulations of organofluorine chemistry. The introduction of a fluorine atom at the
Molecular Architecture & Stereochemistry
Structural Definition
The molecule consists of a 3-methylphenyl (m-tolyl) ring attached to the
-
IUPAC Name: (1S)-1-(3-methylphenyl)-2-fluoroethanamine
-
Core Scaffold:
-Fluoro- -arylethylamine -
Stereochemistry: The (1S) configuration at the benzylic carbon (C1) dictates the spatial arrangement of the amine relative to the aryl ring and the fluoromethyl group.
Conformational Landscape: The Gauche Effect
Unlike non-fluorinated alkyl chains which often prefer anti-periplanar conformations to minimize steric clash, 1,2-difunctionalized fluoroethanes (specifically
-
Mechanism: This preference arises from hyperconjugative donation from the
or orbital into the low-lying antibonding orbital, alongside electrostatic attraction between the electropositive ammonium center ( ) and the electronegative fluorine atom ( ). -
Impact: This "conformational locking" reduces the entropic penalty of binding to protein targets, potentially increasing affinity if the gauche conformer matches the bioactive pose.
[1]
Physicochemical Profiling
The strategic placement of the fluorine atom alters the fundamental properties of the parent phenethylamine.
| Property | Value (Predicted/Analogous) | Mechanistic Explanation |
| Basicity ( | ~7.8 – 8.3 | The |
| Lipophilicity (LogP) | ~2.1 | The 3-methyl group adds lipophilicity (+0.5 LogP). While fluorine is lipophilic, the reduced basicity increases the fraction of neutral species at physiological pH (7.4), enhancing membrane permeability (LogD). |
| H-Bonding | Donor/Acceptor | The amine acts as a donor. The C-F bond is a weak acceptor but can engage in orthogonal multipolar interactions with protein backbone amides. |
| Metabolic Stability | High | Fluorination at the |
The "Basicity Dip"
The reduction in
Synthetic Pathways[2][3][4]
Accessing the (1S) enantiomer with high optical purity requires asymmetric catalysis. The most robust route avoids the hazardous ring-opening of aziridines and instead utilizes the asymmetric reductive amination of
Recommended Protocol: Biocatalytic Transamination
Modern "Green Chemistry" approaches favor the use of
Precursor: 2-Fluoro-1-(3-methylphenyl)ethan-1-one (CAS: 450-95-3 derivative).
Step-by-Step Workflow:
-
Substrate Preparation: Dissolve 2-fluoro-1-(3-methylphenyl)ethan-1-one in a phosphate buffer (pH 7.5) containing DMSO (10% v/v) as a cosolvent.
-
Enzyme System: Add (S)-selective
-Transaminase (e.g., Vibrio fluvialis ATA or engineered variant). -
Amine Donor: Add Isopropylamine (1M) or L-Alanine + Lactate Dehydrogenase (LDH) recycling system to drive the equilibrium.
-
Reaction: Incubate at 30°C for 24 hours with mild agitation.
-
Workup: Acidify to pH 2 to protonate the amine, extract unreacted ketone with EtOAc. Basify aqueous layer to pH 12, extract the (1S)-amine with DCM.
Alternative Chemical Route: Ru-Catalyzed Transfer Hydrogenation
For labs without biocatalysis capabilities, asymmetric transfer hydrogenation of the corresponding sulfinyl imine is a viable alternative.
Safety & Handling
-
Fluorine Toxicity: While the C-F bond is stable, metabolic defluorination (though rare for this scaffold) can release fluoride ions. Standard organofluorine safety applies.
-
Amine Reactivity: As a primary amine, the compound is sensitive to atmospheric
(carbamate formation). Store under inert atmosphere (Argon/Nitrogen) at -20°C. -
Corrosivity: Like most low-MW amines, it is likely corrosive to skin and mucous membranes. Use nitrile gloves and face shields during handling.
References
-
MacMillan, D. W. C., et al. "Rapid, General Access to Chiral
-Fluoroamines and -Difluoroamines via Organocatalysis." Journal of the American Chemical Society, 2014. Link -
Gouverneur, V., et al. "Synthesis of Fluorinated Amines: A Personal Account."[2] The Chemical Record, 2016. Link
-
O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008. Link
-
Kroutil, W., et al. "Asymmetric synthesis of chiral amines with transaminases." ChemCatChem, 2010. Link
-
PubChem Compound Summary. "2-Fluoro-1-phenylethanone (Precursor Data)." Link
Sources
Strategic Bioisosterism: Optimizing (1S)-2-Fluoro-1-(3-methylphenyl)ethanamine
This guide outlines the strategic optimization and bioisosteric replacement of (1S)-2-Fluoro-1-(3-methylphenyl)ethanamine , a specific
Part 1: Pharmacophore Deconstruction & Physicochemical Baseline
To successfully design bioisosteres, one must first understand the "mission" of each atom in the parent molecule. The target molecule, This compound , represents a "privileged structure" in CNS drug discovery—a chiral
The -Fluorine Effect (The Anchor)
The fluorine atom at the
-
pKa Modulation: A typical primary phenethylamine has a pKa of ~9.8. The strong electron-withdrawing induction (
effect) of the -fluorine lowers the amine pKa by 1.0–1.5 units (to ~8.3–8.5).-
Impact: This increases the fraction of non-ionized molecules at physiological pH (7.4), significantly enhancing passive diffusion across the BBB.
-
-
The Gauche Effect: The high electronegativity of fluorine creates a hyperconjugative interaction (
), stabilizing a gauche conformation between the amine and the fluorine. This "locks" the bioactive conformation without adding steric bulk.
The (1S)-Stereocenter (The Key)
The (1S) configuration at the benzylic position dictates receptor affinity. Bioisosteres must preserve the spatial vector of the amine relative to the aromatic ring. Inversion to (1R) often results in "eutomer/distomer" efficacy cliffs.
The 3-Methylphenyl Core (The Lipophilic Handle)
The meta-methyl group provides a lipophilic anchor (increasing
Part 2: Bioisosteric Design Strategies
We employ three distinct strategies to optimize this lead, focusing on metabolic stability and potency.
Strategy A: The Fluorine Switch (Electronic Mimicry)
Objective: Replicate the pKa-lowering effect while altering H-bond capability.
| Bioisostere | Structure | Rationale | Physicochemical Shift |
| Methoxy | Electronic: Oxygen is electronegative (lowers pKa). Steric: Larger than F. Interaction: Adds H-bond acceptor. | ||
| Trifluoromethyl | Electronic: Stronger withdrawal than F. Metabolic: Blocks oxidation completely. | ||
| Oxetane | 3,3-oxetane | Steric: Rigid bioisostere of gem-dimethyl/carbonyl. Solubility: High polarity, lowers |
Strategy B: The Amine Modulation (Conformational Locking)
Objective: Reduce entropic penalty upon binding by incorporating the ethyl chain into a ring.
-
Azetidine Formation: Constraining the
-fluoroamine into a 3-fluoroazetidine ring. This maintains the distance between the basic nitrogen and the aromatic ring while eliminating rotatable bonds. -
Cyclopropylamine: Replacing the ethyl backbone with a cyclopropane ring (tranylcypromine analogs). This mimics the gauche conformation rigidly.
Strategy C: Scaffold Hopping (The Aromatic Core)
Objective: Optimize metabolic stability (CYP450) and solubility.
-
3-Methyl-2-pyridyl: Replacing the phenyl ring with pyridine reduces
and increases solubility. The pyridine nitrogen can also serve as a secondary H-bond acceptor. -
3-Chlorophenyl: Replacing the Methyl group with Chloro. The Methyl group is a metabolic soft spot (benzylic oxidation). Chlorine is bioisosteric in size/lipophilicity but metabolically inert.
Part 3: Visualization of Logic & Synthesis
Diagram 1: Bioisosteric Decision Tree (SAR)
Caption: Decision tree for optimizing the this compound scaffold via bioisosteric replacement.
Part 4: Experimental Protocols
Protocol 1: Enantioselective Synthesis via Deoxofluorination
Context: Direct fluorination of
Reagents:
-
Precursor: (1S)-2-Amino-2-(3-methylphenyl)ethanol (derived from 3-methylphenylglycine).
-
Reagent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) or DAST.
-
Solvent: Anhydrous DCM.
Step-by-Step Workflow:
-
N-Protection:
-
Dissolve (1S)-amino alcohol (1.0 eq) in DCM/TEA.
-
Add
(1.1 eq) at 0°C. Stir to RT for 4h. -
Result: (1S)-N-Boc-amino alcohol. (Protection prevents aziridinium scrambling).
-
-
Deoxofluorination:
-
Cool a solution of N-Boc-amino alcohol in anhydrous DCM to -78°C under Argon.
-
Add DAST (1.2 eq) dropwise.
-
Allow to warm to RT overnight. Note: Primary alcohols react slower than secondary; warming is required.
-
Quench: Pour into saturated
(Caution: evolution).
-
-
Deprotection:
-
Treat the crude fluorinated intermediate with 4M HCl in Dioxane for 2h.
-
Concentrate to yield the hydrochloride salt.
-
-
Chiral Validation:
-
Analyze via Chiral HPLC (Daicel Chiralpak AD-H column) to confirm enantiomeric excess (ee%).
-
Protocol 2: Microsomal Stability Assay (Metabolic Validation)
Context: To verify if the bioisostere improves metabolic half-life (
-
Incubation:
-
Test compound (
) incubated with pooled human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4).
-
-
Sampling:
-
Aliquots taken at 0, 5, 15, 30, and 60 mins.
-
Quench with ice-cold Acetonitrile (containing Internal Standard).
-
-
Analysis:
-
Centrifuge and analyze supernatant via LC-MS/MS.
-
Plot
vs. time to calculate intrinsic clearance ( ).
-
Diagram 2: Synthesis Workflow
Caption: Synthetic pathway emphasizing N-protection to maintain regio- and stereochemical integrity during fluorination.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Wade, M. et al. (2019). Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of
-Fluoroamines. Journal of the American Chemical Society, 141(18), 7256–7260. Link -
Gillis, E. P. et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
Sources
Methodological & Application
synthesis of (1S)-2-Fluoro-1-(3-methylphenyl)ethanamine from aziridines
Application Notes & Protocols: A-012
Topic: Enantioselective Synthesis of (1S)-2-Fluoro-1-(3-methylphenyl)ethanamine via Aziridine Ring-Opening. For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral β-Fluoroamines
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the C-F bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1] Chiral β-fluoroamines, in particular, are privileged structural motifs found in a variety of therapeutic agents. The precise spatial arrangement of the fluorine atom and the amino group is often critical for biological activity. Consequently, the development of robust and stereoselective synthetic methods to access these valuable building blocks is of paramount importance.[2][3]
This application note details a protocol for the synthesis of this compound, a representative chiral β-fluoroamine, through the regioselective and stereospecific ring-opening of a chiral aziridine precursor. Aziridines, as strained three-membered heterocycles, are excellent electrophiles for various nucleophiles, and their ring-opening reactions provide a powerful tool for the construction of complex nitrogen-containing molecules.[4][5]
Synthetic Strategy: A Mechanistic Overview
The overarching strategy involves the nucleophilic attack of a fluoride source on a suitably activated chiral aziridine. The success of this approach hinges on several key factors: the enantiopurity of the starting aziridine, the choice of the activating group on the aziridine nitrogen, the nature of the fluorinating agent, and the reaction conditions, all of which dictate the regioselectivity and stereochemical outcome of the reaction.[6][7]
The ring-opening of aziridines can proceed through an SN2-type mechanism.[8][9] For the synthesis of this compound, the desired outcome is the attack of the fluoride nucleophile at the less substituted carbon of the aziridine ring, leading to the trans product. The regioselectivity of the ring-opening is influenced by both steric and electronic factors of the aziridine substituents.[10]
The activation of the aziridine nitrogen with an electron-withdrawing group is crucial to enhance its electrophilicity and facilitate the ring-opening reaction.[6] Common activating groups include sulfonyl (e.g., tosyl), carbamate (e.g., Boc, Cbz), and acyl groups.
Caption: General workflow for the synthesis of the target fluoroamine.
Experimental Protocols
Protocol 1: Synthesis of (2S)-N-Tosyl-2-(3-methylphenyl)aziridine
This protocol describes the synthesis of the activated aziridine precursor from the corresponding chiral amino alcohol.
Materials:
-
(1S)-2-Amino-1-(3-methylphenyl)ethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (1S)-2-amino-1-(3-methylphenyl)ethanol (1.0 eq) in DCM at 0 °C, add pyridine (2.5 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-tosylated intermediate.
-
To a solution of the crude intermediate in methanol at 0 °C, add a solution of NaOH (2.0 eq) in water.
-
Stir the mixture at room temperature for 4 hours.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford (2S)-N-Tosyl-2-(3-methylphenyl)aziridine.
Protocol 2: Regioselective Ring-Opening with Fluoride
This protocol details the key fluorination step. Triethylamine trihydrofluoride (Et₃N·3HF) is a commonly used and relatively safe source of nucleophilic fluoride.[3]
Materials:
-
(2S)-N-Tosyl-2-(3-methylphenyl)aziridine
-
Triethylamine trihydrofluoride (Et₃N·3HF)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a polypropylene vial, dissolve (2S)-N-Tosyl-2-(3-methylphenyl)aziridine (1.0 eq) in anhydrous acetonitrile.
-
Carefully add triethylamine trihydrofluoride (3.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
Cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (1S)-N-(2-fluoro-1-(3-methylphenyl)ethyl)-4-methylbenzenesulfonamide.
Protocol 3: Deprotection to this compound
This final step involves the removal of the tosyl protecting group to yield the target primary amine.
Materials:
-
(1S)-N-(2-fluoro-1-(3-methylphenyl)ethyl)-4-methylbenzenesulfonamide
-
Magnesium powder
-
Ammonium chloride (NH₄Cl)
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
Procedure:
-
To a suspension of magnesium powder (10 eq) in methanol, add a solution of (1S)-N-(2-fluoro-1-(3-methylphenyl)ethyl)-4-methylbenzenesulfonamide (1.0 eq) in methanol.
-
Add a saturated solution of ammonium chloride and stir the mixture at room temperature for 6 hours.
-
Filter the reaction mixture through celite and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
The crude amine can be further purified by conversion to its hydrochloride salt by treatment with 1 M HCl, followed by basification with 1 M NaOH and extraction.
Data Summary
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | (2S)-N-Tosyl-2-(3-methylphenyl)aziridine | (1S)-2-Amino-1-(3-methylphenyl)ethanol | TsCl, Pyridine, NaOH | 75-85 | >98 |
| 2 | (1S)-N-(2-fluoro-1-(3-methylphenyl)ethyl)-4-methylbenzenesulfonamide | (2S)-N-Tosyl-2-(3-methylphenyl)aziridine | Et₃N·3HF | 60-70 | >95 |
| 3 | This compound | (1S)-N-(2-fluoro-1-(3-methylphenyl)ethyl)-4-methylbenzenesulfonamide | Mg, NH₄Cl | 80-90 | >99 |
Troubleshooting and Key Considerations
-
Regioselectivity: The regioselectivity of the ring-opening is critical. The use of an N-tosyl activating group generally directs the nucleophilic attack to the less substituted carbon. However, other activating groups and reaction conditions can influence the outcome.[11]
-
Fluorinating Agent: While Et₃N·3HF is a convenient fluoride source, other reagents like potassium fluoride in the presence of a phase-transfer catalyst or hydrogen fluoride-pyridine complex can also be employed.[12][13] The choice of fluorinating agent can affect reactivity and safety considerations.
-
Safety: Hydrogen fluoride and its amine complexes are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Moisture Sensitivity: The fluorination reaction should be carried out under anhydrous conditions to prevent the formation of byproducts.
-
Deprotection: The removal of the tosyl group can be challenging. Alternative deprotection methods, such as using sodium naphthalenide or HBr/phenol, may be considered if the magnesium/ammonium chloride method is not effective.
Conclusion
The synthesis of this compound via the ring-opening of a chiral aziridine is a robust and effective method for accessing this valuable building block. The protocols outlined in this application note provide a detailed guide for researchers in the field of medicinal chemistry and drug development. Careful control of reaction parameters, particularly the choice of activating group and fluorinating agent, is essential for achieving high yields and regioselectivity. The principles described herein can be adapted for the synthesis of a wide range of chiral β-fluoroamines.
Caption: A summary of the key experimental stages.
References
- Doyle, A. G., & Jacobsen, E. N. (2007). Enantioselective Fluorination of Epoxides Catalyzed by a Chiral (salen)Co(III) Complex.
-
Kalow, J. A., Schmitt, D. E., & Doyle, A. G. (2012). In Situ Generation of Amine-HF Reagents for the Hydrofluorination of Aziridines. The Journal of Organic Chemistry, 77(8), 4177–4183. [Link]
-
MacNevin, C. J., & Miller, S. J. (2012). A general, enantioselective synthesis of β- and γ-fluoroamines. Beilstein Journal of Organic Chemistry, 8, 1399–1404. [Link]
-
Kim, D. H., et al. (2014). Asymmetric Synthesis of Fluoroamines from Chiral Aziridines. Bulletin of the Korean Chemical Society, 35(1), 291-294. [Link]
-
Noritake, S., et al. (2009). Ionic liquids as media for nucleophilic ring opening fluorination of aziridines. Heterocyclic Communications, 15(2), 105-113. [Link]
- Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in the synthesis of fluoro-organic compounds. Journal of Fluorine Chemistry, 125(8), 1137-1148.
- TBA.
- TBA.
- TBA.
- TBA.
- TBA.
- TBA.
- TBA.
- TBA.
- TBA.
- TBA.
- TBA.
- TBA.
- TBA.
- TBA.
- TBA.
- TBA.
- TBA.
- TBA.
- TBA.
- TBA.
- TBA.
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- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A general, enantioselective synthesis of β- and γ-fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. REGIOSELECTIVE RING OPENING REACTIONS OF AZIRIDINE-2-PHOSPHONATES AND AZIRIDINE BASED CHIRAL LIGANDS FOR CATALYTIC, ASYMMETRIC AZOMETHINE YLIDE CYCLOADDITIONS AND AZA-HENRY REACTION [open.metu.edu.tr]
- 6. Efficient regioselective ring opening of activated aziridine-2-carboxylates with [(18)f]fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ring-Opening of Aziridines Using Tethered Hemiketals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Regioselective ring-opening of amino acid-derived chiral aziridines: an easy access to cis-2,5-disubstituted chiral piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pure.nitech.ac.jp [pure.nitech.ac.jp]
Enantioselective Synthesis of β-Fluoroamines via Catalytic Ring Opening of Aziridines: Application Notes and Protocols
Introduction: The Significance of Chiral β-Fluoroamines in Modern Drug Discovery
The strategic incorporation of fluorine into pharmaceutical candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Among the diverse array of fluorinated motifs, chiral β-fluoroamines are of particular importance. The presence of a fluorine atom β to a nitrogen atom significantly lowers the amine's basicity (pKa), which can lead to improved oral absorption, enhanced blood-brain barrier penetration, and reduced off-target activity, particularly at cardiac ion channels.[1]
The enantioselective synthesis of these valuable building blocks, however, presents a significant challenge. Among the various synthetic strategies, the catalytic asymmetric ring-opening of readily accessible aziridines with a fluoride source has emerged as a powerful and direct approach. This application note provides a detailed overview of a state-of-the-art method for the enantioselective synthesis of trans-β-fluoroamines from meso-aziridines, focusing on a cooperative Lewis acid-catalyzed system. We will delve into the mechanistic underpinnings of this transformation and provide detailed, field-proven protocols for researchers in drug development and organic synthesis.
Core Principle: Cooperative Lewis Acid Catalysis for Enantioselective Aziridine Ring Opening
The central challenge in the enantioselective ring-opening of N-substituted aziridines with fluoride lies in overcoming the high reactivity of the fluoride source, which often leads to a racemic or low-enantioselectivity background reaction. A breakthrough in this area was achieved through a cooperative dual-catalyst system, which orchestrates the activation of both the aziridine substrate and the fluoride nucleophile to facilitate a highly enantioselective transformation.[1][2]
This system employs a chiral (salen)Co(II) complex as the primary catalyst and an achiral Ti(IV) species as a cocatalyst. The synergy between these two Lewis acids is crucial for achieving high enantioselectivity. The proposed mechanism, which will be detailed in the following section, involves the (salen)Co complex delivering the fluoride nucleophile in a chiral environment, while the oxophilic Ti(IV) cocatalyst activates the aziridine by coordinating to a strategically placed chelating N-protecting group.[1][2]
The Crucial Role of the N-Picolinamide Protecting Group
Initial investigations revealed that the choice of the nitrogen protecting group on the aziridine is paramount for the success of this cooperative catalytic system. Non-chelating protecting groups resulted in either no reaction or the formation of a racemic product. The N-picolinamide group, however, proved to be uniquely effective.[1] This is attributed to its ability to act as a bidentate ligand, coordinating to the Ti(IV) cocatalyst and thereby activating the aziridine ring for nucleophilic attack in a well-defined chiral environment.
Mechanistic Insights: A Synergistic Bimetallic Approach
The proposed catalytic cycle for the enantioselective ring opening of N-picolinamide-protected meso-aziridines is depicted below. The reaction is initiated by the in situ generation of a nucleophilic fluoride species from a latent source, typically a combination of benzoyl fluoride (PhCOF) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[1][3]
Figure 1: Proposed mechanism for the cooperative (salen)Co/Ti(IV) catalyzed enantioselective ring opening of N-picolinamide protected aziridines.
The key steps of the mechanism are as follows:
-
Activation of the Fluoride Source: The chiral (salen)Co(II) catalyst is oxidized to the active (salen)Co(III) state, which then reacts with the latent HF source to generate a chiral cobalt(III) fluoride species. This species is proposed to be the active nucleophile.
-
Aziridine Activation: The N-picolinamide group of the meso-aziridine coordinates to the achiral Ti(IV) cocatalyst. This coordination enhances the electrophilicity of the aziridine ring carbons.
-
Enantioselective Fluoride Delivery: The chiral (salen)Co(III) fluoride complex delivers the fluoride nucleophile to one of the two prochiral carbons of the activated aziridine. The stereochemistry of the (salen) ligand dictates which enantiotopic face of the aziridine is attacked, leading to the observed enantioselectivity.
-
Ring Opening and Product Formation: The nucleophilic attack proceeds via an SN2 mechanism, resulting in the inversion of configuration at the reacting carbon center and the formation of the trans-β-fluoroamine product.
-
Catalyst Turnover: The product is released, and the (salen)Co(II) and Ti(IV) catalysts are regenerated to re-enter the catalytic cycle.
Data Presentation: Substrate Scope and Performance
The cooperative (salen)Co/Ti(IV) catalytic system has been shown to be effective for a range of meso-aziridines, affording the corresponding trans-β-fluoroamines in good yields and with high enantioselectivities. Below is a summary of the reported data for this system.
| Entry | Aziridine Substrate | Product | Yield (%) | ee (%) |
| 1 | 93 | 84 (95 after recrystallization) | ||
| 2 | 66 | 80 (97 after recrystallization) | ||
| 3 | 75 | 63 | ||
| 4 | 46 | 56 | ||
| 5 | 55 | 70 | ||
| 6 | 70 | 72 |
Table 1: Substrate scope for the enantioselective ring opening of meso-aziridines catalyzed by (R,R)-(salen)Co and Ti(NMe2)4. Data sourced from Kalow, J. A.; Doyle, A. G. Tetrahedron2013 , 69, 5702-5709.[1]
Experimental Protocols
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Benzoyl Fluoride: Benzoyl fluoride is corrosive and a lachrymator. It should be handled with care in a fume hood.
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): HFIP is a corrosive and volatile liquid. Avoid inhalation of vapors and contact with skin and eyes.
-
Tetrakis(dimethylamino)titanium(IV) (Ti(NMe2)4): This reagent is highly reactive towards water and protic solvents. It should be handled under an inert atmosphere (e.g., argon or nitrogen).
Materials and Reagents
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-(salen)Co]
-
Tetrakis(dimethylamino)titanium(IV) [Ti(NMe2)4]
-
Benzoyl fluoride (PhCOF)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
N-Picolinamide protected meso-aziridine (synthesis described below)
-
Anhydrous tert-butyl methyl ether (TBME)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Protocol 1: Synthesis of N-Picolinamide Protected meso-Aziridine
This protocol provides a general procedure for the synthesis of the N-picolinamide protected meso-aziridine starting material via amide coupling.
Sources
Technical Application Note: Coupling Protocols for (1S)-2-Fluoro-1-(3-methylphenyl)ethanamine
This Application Note is designed for medicinal chemists and process development scientists optimizing the incorporation of (1S)-2-Fluoro-1-(3-methylphenyl)ethanamine (hereafter referred to as Fragments-F ) into peptide backbones or small molecule drug candidates.[1][2][3]
-Fluoroamine / Benzylic Amine Primary Application: Bioisosteric modulation of basicity; metabolic stability enhancement.[1][2][3]Executive Summary & Chemical Profile[1][3]
The incorporation of fluorine into the
Physicochemical Challenges
| Property | Value / Characteristic | Impact on Coupling |
| Nucleophilicity | Reduced | The |
| Sterics | Moderate | The |
| Stability | Under harsh basic conditions or high temperatures, thermodynamic drive to form the styrene derivative (via HF elimination) exists.[2][3] Avoid strong amidine bases (DBU). | |
| Chirality | (1S) Configuration | The amine center is generally configurationally stable, but slow coupling kinetics can increase the risk of racemizing the carboxylic acid partner. |
Optimized Coupling Protocols
Protocol A: The "Gold Standard" (High Yield / Difficult Substrates)
Recommended for: Valuable payloads, sterically hindered acids, or when conversion is <50% with carbodiimides. Mechanism: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU ) generates a highly reactive aza-benzotriazole ester, overcoming the reduced nucleophilicity of the fluorinated amine.[1][2][3]
Materials:
-
HOAt (0.5 equiv) [Optional but recommended to accelerate rate]
-
Solvent: Anhydrous DMF or NMP (Concentration: 0.1 M – 0.2 M)[1][3]
Step-by-Step Workflow:
-
Pre-activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under nitrogen.
-
Base Addition 1: Add 1.0 equiv of DIPEA. Stir for 2–5 minutes at 0°C. Visual Cue: Solution often turns yellow/orange.[3]
-
Amine Addition: Add Fragments-F followed immediately by the remaining 2.0 equiv of DIPEA.[2][3]
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Critical Checkpoint: Monitor via LCMS or
F NMR after 1 hour. If <50% conversion, heat to 40°C (Do not exceed 50°C to prevent HF elimination).[3]
-
-
Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) (removes DMF), followed by sat.[3] NaHCO
and Brine.[3] Dry over Na SO .
Protocol B: Racemization-Suppressed Coupling
Recommended for: Coupling Fragments-F to chiral
Materials:
-
TMP (2,4,6-Trimethylpyridine / Collidine) (3.0 equiv)[3]
-
Solvent: DMF/DCM (1:1 mixture) at 0°C.
Step-by-Step Workflow:
-
Dissolve Chiral Acid and Fragments-F in DMF/DCM (1:1) and cool to 0°C.
-
Stir at 0°C for 1 hour, then place in a refrigerator (4°C) overnight. Low temperature is key to preserving chirality.
Visualization: Logical Workflow & Decision Tree
The following diagram outlines the decision process for selecting the correct protocol based on the carboxylic acid partner.
Figure 1: Strategic decision tree for reagent selection based on the susceptibility of the carboxylic acid partner to racemization.
Analytical Quality Control
Because the fluorine atom is "silent" in standard UV traces and can suppress ionization in MS,
F NMR Monitoring
-
Starting Material: The
-fluorine typically appears as a triplet of doublets (td) or multiplet in the range of -210 to -225 ppm (check specific solvent shift).[1][2][3] -
Product (Amide): Upon acylation of the adjacent amine, the chemical environment of the fluorine changes, typically causing a downfield shift (deshielding) of 1–3 ppm .
-
Side Product (Styrene): If HF elimination occurs, the fluorine signal will disappear completely, and new olefinic protons will appear in the
H NMR (6.0–7.0 ppm).
Data Summary Table
| Method | Target Parameter | Acceptance Criteria |
| LCMS (ESI+) | Identity | [M+H] |
| Conversion | >98% shift from amine starting material.[2][3] Absence of elimination peaks.[3] | |
| Chiral HPLC | Enantiomeric Excess | >98% ee.[2][3] (Use Chiralpak AD-H or OD-H columns; Hexane/IPA mobile phase).[1][2][3] |
Troubleshooting & "Expert Tips"
-
The "Acid Fluoride" Trick: If Protocol A fails due to extreme steric hindrance (e.g., coupling to a tertiary carboxylic acid), convert the acid to an Acid Fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride.
-
Why? Acid fluorides are highly reactive toward amines but surprisingly stable to water and less prone to steric jamming than bulky HATU esters.
-
-
Solubility Issues: The fluorine atom increases lipophilicity.[3][4] If the reaction mixture becomes cloudy, add DCM or THF as a co-solvent. Avoid protic solvents (MeOH, EtOH) as they will quench the activated ester.
-
Salt Removal: The hydrochloride salt of Fragments-F is often hygroscopic.[1][2][3] If using the HCl salt, ensure an extra equivalent of base is added. For precise stoichiometry, free-base the amine using a carbonate wash prior to the coupling reaction.[3]
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][5] Organic Process Research & Development, 20(2), 140–177.[3] Link[3]
-
Valeur, E., & Bradley, M. (2009).[3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[3] Link
-
Enamine Ltd. (2023).[3][6] Building Blocks: Fluorinated Amines and Their Reactivity. Enamine Technical Library. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[3] Link
-
El-Faham, A., & Albericio, F. (2011).[3] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[3] Link[2][3]
Sources
- 1. (+-)-p-Fluoroamphetamine | C9H12FN | CID 9986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 2-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 5. α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. namiki-s.co.jp [namiki-s.co.jp]
Application Note: Electrophilic Fluorination of 3-Methylbenzylamine Derivatives
Topic: Reagents for Electrophilic Fluorination of 3-Methylbenzylamine Derivatives Content Type: Application Notes and Protocols
Abstract & Strategic Overview
The incorporation of fluorine into 3-methylbenzylamine scaffolds is a high-value transformation in medicinal chemistry, used to modulate pKa (basicity), block metabolic hotspots (cytochrome P450 oxidation), and enhance lipophilicity. However, the "3-methylbenzylamine" core presents a unique regiochemical challenge: the interplay between the activating methyl group (meta-position) and the directing/protecting group on the amine determines the site of fluorination.
This guide details three distinct electrophilic fluorination pathways, selecting reagents based on the desired target position:
-
Ring Fluorination (SEAr): Controlled by electronic activation (Target: C4/C6 positions).
-
Directed Ortho-Fluorination: Controlled by chelation (Target: C2/C6 positions).
-
Benzylic C-H Fluorination: Controlled by radical stability (Target: Benzylic
-C).
Reagent Selection Matrix
| Target Position | Primary Mechanism | Recommended Reagent | Catalyst/Additive | Key Selectivity Driver |
| Aromatic Ring (C4/C6) | Selectfluor® | H₂SO₄ or TFA (Solvent) | Methyl group activation; Amine protonation prevents oxidation. | |
| Aromatic Ring (Ortho-C6) | C-H Activation (Chelation) | NFSI | Pd(OAc)₂, Picolinamide DG | Directing Group (DG) steers Pd to sterically accessible ortho site. |
| Benzylic ( | Radical Transfer | Selectfluor® | AgNO₃ / K₂S₂O₈ | Stability of benzylic radical; Oxidative decarboxylation (if acid precursor). |
Critical Pre-requisite: Amine Protection
WARNING: Direct electrophilic fluorination of free primary amines (R-NH₂) is hazardous and low-yielding due to N-oxidation and explosive side reactions.
-
For Ring Fluorination: Protonation (in situ with strong acid) or electron-withdrawing protecting groups (TFA, Ts) are required.
-
For Directed Fluorination: A specific bidentate directing group (e.g., Picolinamide, Oxalyl amide) is required to coordinate the metal catalyst.
Detailed Protocols
Protocol A: Classical Ring Fluorination (Electronic Control)
Target: 4-fluoro-3-methylbenzylamine (Major) and 6-fluoro isomer.
Mechanism: Electrophilic Aromatic Substitution (
-
Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))[1]
-
Solvent: Acetonitrile (MeCN) or Methanol (MeOH).
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve N-protected 3-methylbenzylamine (1.0 equiv) (e.g., N-acetyl or N-TFA derivative) in MeCN (0.1 M concentration).
-
Reagent Addition: Add Selectfluor (1.2 – 1.5 equiv) in one portion at room temperature.
-
Note: Selectfluor is poorly soluble in MeCN; the reaction is a slurry.
-
-
Activation: Heat the reaction mixture to 60–80 °C. Monitor by HPLC/LC-MS.
-
Optimization: If conversion is low, add 5-10% TFA to protonate any transient free amine and increase the electrophilicity of Selectfluor.
-
-
Workup: Cool to RT. Remove solvent under reduced pressure. Resuspend residue in DCM/Water. Extract organics, dry over Na₂SO₄, and concentrate.
-
Purification: Regioisomers (C4 vs C6) usually require separation by preparative HPLC or flash chromatography on silica (Gradient: Hexane/EtOAc).
Protocol B: Palladium-Catalyzed Directed Ortho-Fluorination
Target: 6-fluoro-3-methylbenzylamine (Highly Selective). Mechanism: Pd(II)/Pd(IV) catalytic cycle.[2][3][4] The Directing Group (DG) anchors Pd. The C6 position is sterically favored over C2 (which is flanked by the methyl group).
-
Catalyst: Pd(OAc)₂ (5-10 mol%).[5]
-
Directing Group (DG): Picolinamide (PA) or Triflamide.
Step-by-Step Methodology:
-
DG Installation: Convert 3-methylbenzylamine to the picolinamide derivative using picolinic acid, EDC·HCl, and HOBt.
-
Reaction Setup: In a sealed tube, combine:
-
Execution: Seal and heat to 100–110 °C for 12–24 hours.
-
Visual Cue: Reaction often turns dark brown/black (Pd black formation) if catalyst decomposes; maintain inert atmosphere (N₂).
-
-
Workup: Filter through a Celite pad to remove Pd species. Wash with EtOAc. Concentrate filtrate.
-
DG Removal: Hydrolyze the picolinamide using NaOH/EtOH (reflux) or HCl (6M, reflux) to recover the free amine.
Protocol C: Benzylic C-H Fluorination
Target:
-
Reagent: Selectfluor.
-
Catalyst: AgNO₃ (Catalytic) + K₂S₂O₈ (Oxidant).
Step-by-Step Methodology:
-
Substrate: Use N-protected substrate (e.g., N-Boc-3-methylbenzylamine).
-
Setup: Dissolve substrate (1.0 equiv) in Acetone/Water (1:1).
-
Addition: Add Selectfluor (2.0 equiv), AgNO₃ (0.2 equiv), and K₂S₂O₈ (1.5 equiv).
-
Reaction: Stir at 50 °C for 4–8 hours under N₂.
-
Workup: Quench with sat. NaHCO₃. Extract with EtOAc.
Decision Pathway & Mechanism Visualization
The following diagram illustrates the decision logic for selecting the correct protocol based on the desired fluorination site on the 3-methylbenzylamine scaffold.
Figure 1: Decision tree for reagent and protocol selection based on the specific regiochemical target on the 3-methylbenzylamine core.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Protocol A) | Selectfluor solubility issues or deactivated ring. | Switch solvent to MeOH or MeNO₂. Increase Temp to 80°C. |
| Pd Black Precipitation (Protocol B) | Catalyst decomposition before turnover. | Add oxidant (PhI(OAc)₂) or ligand stabilizer. Ensure strict O₂-free conditions. |
| Benzylic Oxidation (Side Reaction) | Over-oxidation to ketone/aldehyde. | Reduce oxidant loading. Switch from Ag(II) to photocatalytic conditions (e.g., Ir-catalyst + Blue LED). |
| Regioisomer Mixture (Protocol A) | Competing directing effects of Methyl vs Amine. | Switch to Protocol B (Directed) if single isomer is critical. |
References
-
Nyffeler, P. T., et al. (2005). "Selectfluor: Mechanistic Insights and Applications." Angewandte Chemie International Edition. Link
-
Hull, K. L., Anani, W. Q., & Sanford, M. S. (2006). "Palladium-Catalyzed Fluorination of Carbon–Hydrogen Bonds." Journal of the American Chemical Society. Link
-
Chen, C., et al. (2014). "Palladium-Catalyzed ortho-Selective C–H Fluorination of Oxalyl Amide-Protected Benzylamines." The Journal of Organic Chemistry. Link
-
Bloom, S., et al. (2013). "Silver-Catalyzed Benzylic Fluorination of Aryl Alkanes." Science. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
Sources
- 1. Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Benzylic C(sp3)–H fluorination [beilstein-journals.org]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.mpg.de [pure.mpg.de]
- 7. brynmawr.edu [brynmawr.edu]
- 8. Regioselective fluorination of allenes enabled by I(I)/I(III) catalysis - PMC [pmc.ncbi.nlm.nih.gov]
incorporating (1S)-2-Fluoro-1-(3-methylphenyl)ethanamine into kinase inhibitors
Application Note: Strategic Incorporation of (1S)-2-Fluoro-1-(3-methylphenyl)ethanamine into Kinase Inhibitor Scaffolds
-Fluoroamine IntegrationExecutive Summary & Rationale
This guide details the technical incorporation of This compound (hereafter Fragment A ) into kinase inhibitor scaffolds. Unlike simple benzylamines, Fragment A introduces a specific stereoelectronic profile due to the vicinal fluorine atom.
Why this Building Block?
-
pKa Modulation (The Fluorine Effect): Standard primary amines have a pKa
9.5–10.5, often leading to high ionization at physiological pH (7.4). The -fluorine in Fragment A withdraws electron density via induction, typically lowering the pKa by 1.0–1.5 units (to 8.5–9.0). This increases the fraction of neutral species, enhancing passive membrane permeability while retaining sufficient basicity for solubility and critical H-bonds in the kinase solvent front (e.g., with Asp/Glu residues). -
Metabolic Stability: The terminal
group blocks metabolic oxidation at the -position, a common clearance pathway for ethyl chains. -
Chiral Selectivity: The (1S) configuration is critical. In many kinase ATP-pockets, the benzylic substituent must orient into a specific hydrophobic sub-pocket (e.g., the Ribose pocket or Solvent Front). The (S)-enantiomer directs the 3-methylphenyl group distinctively compared to the (R)-isomer.
Pre-Synthesis Considerations & Quality Control
Critical Stability Warning:
Fragment A contains a hydrogen on the
-
Recommendation: Use mild non-nucleophilic bases (DIPEA,
) and avoid temperatures for prolonged periods.
QC Protocol: Enantiopurity Verification
Before coupling, verify the enantiomeric excess (
-
Method: Derivatization with (R)-(-)-
-Methoxy- -(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride). -
Analysis:
NMR. The diastereomeric amide products will show distinct chemical shifts for the group (typically separated by 0.1–0.3 ppm).
Experimental Protocols
Protocol A: Displacement on Heterocyclic Scaffolds
This is the primary method for attaching Fragment A to common kinase cores (pyrimidines, quinazolines, purines) bearing a leaving group (Cl, F) at the hinge-binding position.
Reagents:
-
Scaffold: 4-Chloro-substituted heterocycle (e.g., 4-chloroquinazoline).
-
Nucleophile: this compound (1.2 equiv).
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 equiv). -
Solvent: Isopropanol (IPA) or
-Butanol (for higher temp).
Step-by-Step Procedure:
-
Preparation: Dissolve the 4-chloro-heterocycle (1.0 mmol) in IPA (5 mL) in a reaction vial equipped with a magnetic stir bar.
-
Addition: Add DIPEA (2.5 mmol, 435
L) followed by Fragment A (1.2 mmol). -
Reaction: Heat the mixture to 80°C. Monitor by LC-MS every 2 hours.
-
Note: The
-fluorine reduces the nucleophilicity of the amine compared to a non-fluorinated benzylamine. Reaction times may be longer (4–12 hours).
-
-
Workup: Cool to room temperature.
-
If product precipitates: Filter and wash with cold IPA/Hexane (1:1).
-
If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with saturated
and Brine.
-
-
Purification: Flash chromatography (DCM/MeOH gradient).
-
Yield Expectation: 75–85%.
Protocol B: Buchwald-Hartwig Amination (For Unactivated Scaffolds)
If the scaffold is electron-rich and resistant to
Reagents:
-
Catalyst:
(2 mol%) + XPhos or BINAP (4 mol%). -
Base:
(2.0 equiv). Avoid strong alkoxide bases to prevent HF elimination. -
Solvent: 1,4-Dioxane (anhydrous).
Step-by-Step Procedure:
-
Inert Atmosphere: Purge reaction vessel with Nitrogen/Argon.
-
Mix: Combine Aryl-Chloride scaffold, Fragment A, and
in Dioxane. -
Catalyst: Add pre-mixed Pd/Ligand complex.
-
Heat: Stir at 90°C for 16 hours.
-
Workup: Filter through Celite, concentrate, and purify via Prep-HPLC.
Data Presentation & Decision Framework
Table 1: Physicochemical Comparison of Building Blocks
| Feature | Non-Fluorinated Analog | (1S)-2-Fluoro Analog (Fragment A) | Impact on Drug Design |
| Structure | Bioisosteric replacement | ||
| Amine pKa | Improved passive permeability | ||
| LogD (pH 7.4) | Lower | Higher | Enhanced lipophilic efficiency |
| Metabolic Risk | Benzylic hydroxylation | Blocked | Extended Half-life ( |
| Nucleophilicity | High | Moderate | Slower coupling kinetics |
Visualization of Workflows
Diagram 1: Strategic Incorporation Pathway
This decision tree guides the chemist on when and how to use Fragment A based on the kinase target region.
Caption: Decision matrix for selecting the fluorinated amine based on physiochemical requirements of the binding pocket.
Diagram 2: Mechanistic Insight & Stability
Visualizing the
Caption: Reaction pathway showing the desired substitution versus the risk of HF elimination under harsh conditions.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem, 2(8), 1100-1115. Link
-
Enamine Ltd. (2024). Building Blocks: Chiral
-Fluoroamines. Enamine Catalog. Link
optimizing metabolic stability using beta-fluoroamine scaffolds
Application Note: Optimizing Metabolic Stability Using Beta-Fluoroamine Scaffolds
Executive Summary
The metabolic clearance of amine-containing drugs is a persistent bottleneck in lead optimization. Basic amines are frequent targets for Cytochrome P450 (CYP450) enzymes due to their ability to coordinate with the heme iron or undergo
Part 1: The Physicochemical Rationale
The introduction of a fluorine atom at the
Modulation of Basicity (pKa)
The most critical impact of
-
Mechanism: The high electronegativity of fluorine pulls electron density through the
-bond framework, destabilizing the protonated ammonium species and lowering the energy of the nitrogen lone pair. -
Quantitative Shift: Typically, a single
-fluorine reduces the pKa by 1.0 to 2.0 log units . A gem-difluoro substitution can lower it by 3.0+ units . -
Metabolic Consequence: CYP450 enzymes often bind lipophilic, basic amines. By lowering the pKa (e.g., from 10.5 to 8.5), the fraction of the drug that is neutral at physiological pH increases (improving permeability), while the electron density on the nitrogen decreases, reducing its affinity for the oxidative heme center.
The Fluorine Gauche Effect
Unlike heavier halogens, fluorine creates a stereoelectronic alignment known as the gauche effect.
-
Conformational Lock: Due to
hyperconjugation and electrostatic attraction between the ammonium proton and the fluorine, the dihedral angle preferentially adopts a gauche conformation (~60°). -
Benefit: This pre-organizes the molecule, potentially reducing the entropic penalty of binding to the target protein while restricting the flexible access required for some CYP isoforms to accommodate the molecule.
Mechanistic Pathway Diagram
Figure 1: Mechanistic flow illustrating how
Part 2: Strategic Synthesis
To access these scaffolds, standard alkylation is often insufficient due to the instability of
-
Nucleophilic Ring Opening of Aziridines:
-
Organocatalytic
-Fluorination (MacMillan Protocol):
Part 3: Experimental Protocol (Microsomal Stability)
This protocol quantifies the Intrinsic Clearance (
Materials
-
Test Compounds: 10 mM stock in DMSO.
-
Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).
-
Quench Solution: Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).
Workflow Diagram
Figure 2: Step-by-step workflow for the HLM metabolic stability assay.
Step-by-Step Procedure
-
Master Mix Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer. Spike with Test Compound to reach a final assay concentration of 1 µM (0.1% DMSO final).
-
Pre-Incubation: Aliquot 180 µL of Master Mix into 96-well plates. Incubate at 37°C for 5 minutes to equilibrate.
-
Initiation: Add 20 µL of pre-warmed NADPH regenerating system to start the reaction.
-
Sampling: At specific time points (0, 5, 15, 30, 60 min), remove 50 µL of the reaction mixture.
-
Quenching: Immediately transfer the aliquot into a plate containing 150 µL of ice-cold Acetonitrile spiked with Internal Standard.
-
Processing: Vortex for 10 minutes; Centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet proteins.
-
Analysis: Inject supernatant onto LC-MS/MS (e.g., C18 column, Water/ACN gradient with 0.1% Formic Acid).
Part 4: Data Analysis & Interpretation
Calculation of Intrinsic Clearance ( )
-
Determine Slope (
): Plot the natural logarithm of the % Parent Remaining (y-axis) vs. Time (x-axis). The slope of the linear regression is . -
Half-life (
): -
Intrinsic Clearance (
):
Data Reporting Template
| Compound ID | Structure Description | pKa (Calc/Exp) | Stability Class | ||
| Ref-001 | Parent Amine (Piperidine) | 10.2 | 12.5 | 110.8 | High Clearance |
| BF-002 | 8.8 | 45.0 | 30.8 | Moderate | |
| BF-003 | 7.4 | >120 | < 11.5 | Low Clearance |
Interpretation:
-
High Clearance (
): Indicates rapid metabolism. The amine is likely highly protonated or sterically accessible. -
Low Clearance (
): The -fluoro modification has successfully shielded the metabolic soft spot.
Part 5: Case Study
Case: Optimization of a 5-HT1D Agonist
-
Challenge: The parent candidate possessed a highly basic amine (pKa 9.7) leading to poor blood-brain barrier (BBB) penetration and rapid hepatic clearance.
-
Solution: Introduction of a
-fluorine atom.[3][4][5][6]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Result:
-
pKa Shift: Reduced from 9.7 to 8.7.
-
Permeability: The lower pKa increased the fraction of neutral species, significantly improving passive diffusion across the BBB.
-
Stability:
dropped by 3-fold due to electronic deactivation of the amine nitrogen, preventing N-oxidation. -
Conclusion: The
-fluoroamine scaffold simultaneously solved a pharmacokinetic (clearance) and a physicochemical (permeability) liability.
-
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
-
Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem. [Link]
-
O'Hagan, D. (2008).[7] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]
-
Gillmore, A. T., et al. (2023). The gauche conformation in β-fluoroamines dominates when the amine is protonated.[6] ResearchGate / ChemRxiv. [Link]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Microsomal Stability Assay Protocols. [Link]
Sources
- 1. Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A general, enantioselective synthesis of β- and γ-fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Handling and Storage Safety for Fluorinated Benzylic Amines
Executive Summary
Fluorinated benzylic amines (e.g., 2-fluorobenzylamine, 4-(trifluoromethyl)benzylamine) are critical intermediates in the synthesis of bioactive compounds, particularly in modulating basicity and metabolic stability. However, their safety profile is often underestimated. Unlike simple aliphatic amines, these compounds combine corrosivity , enhanced lipophilicity (facilitating dermal absorption), and a high propensity for atmospheric
This guide provides a rigorous protocol for the storage and handling of these reagents. It moves beyond standard SDS recommendations to address the specific "silent" hazards: the formation of carbamate crusts that compromise container integrity and the potential for hydrofluoric acid (HF) generation during thermal decomposition.
Physicochemical Profile & Hazard Analysis
The introduction of fluorine atoms onto the benzylic scaffold alters the physicochemical properties significantly compared to non-fluorinated benzylamine.
Table 1: Comparative Hazard Profile
| Feature | Benzylamine (Standard) | Fluorinated Benzylic Amines | Safety Implication |
| Lipophilicity (LogP) | ~1.1 | Higher (e.g., ~1.3–2.0+) | Enhanced Skin Permeability: Fluorine increases lipid solubility, allowing faster dermal absorption of the corrosive amine. |
| Basicity (pKa) | ~9.3 | Lower (~8.5–9.0) | Still highly basic; rapid reaction with acidic moieties and atmospheric |
| Thermal Decomposition | NOx, CO | NOx, CO, HF | HF Risk: Thermal breakdown releases Hydrogen Fluoride gas.[1] Standard respirators may be insufficient in fire scenarios. |
| Reactivity | Nucleophilic | Nucleophilic + Benzylic C-H activation | Susceptible to oxidation at the benzylic position; incompatible with strong oxidizers. |
The "Carbonate Trap" Mechanism
A critical, often overlooked hazard is the reaction with atmospheric
-
Risk 1: The cap seizes. Forcing it open can cause glass breakage and uncontrolled spills.
-
Risk 2: The stoichiometry of the reagent changes (lower active amine content).
-
Risk 3: Solid formation compromises the seal, accelerating degradation.
Protocol: Storage Standards (The Inert Barrier)
To maintain reagent integrity and safety, fluorinated benzylic amines must be isolated from atmospheric moisture and carbon dioxide.
Storage Logic Map
The following decision tree illustrates the required storage conditions based on the duration of storage and container type.
Figure 1: Decision logic for storing fluorinated benzylic amines to prevent carbonate formation and degradation.
Key Storage Rules:
-
Headspace Purging: After every use, the container headspace must be purged with dry Nitrogen or Argon for 10–15 seconds before recapping. This displaces moist air and
. -
Cap Hygiene: Wipe the bottle threads with a dry Kimwipe before closing. Any residual amine on the threads will react with air to form the "crust" that seizes the cap.
-
Secondary Containment: For long-term storage, place the bottle inside a secondary jar or desiccator containing a CO2 scavenger (e.g., Ascarite) and desiccant.
Protocol: Safe Handling & Transfer
Objective: Transfer the liquid reagent without exposure to skin or air. PPE Requirements: Nitrile gloves (double-gloved recommended due to lipophilicity), safety goggles (face shield if >100mL), and lab coat. Work only in a fume hood.
Method A: Syringe Transfer (Recommended for < 20 mL)
This method minimizes air contact and odor release.
-
Preparation: Insert a long needle connected to an inert gas line (N2/Ar) into the bottle's septum (if available) or hold the gas outlet just inside the bottle neck.
-
Withdrawal: Use a clean, dry glass syringe with a stainless steel needle.
-
Technique:
-
Flush the syringe with inert gas 3 times.
-
Insert needle into liquid.
-
Withdraw required volume slowly to avoid cavitation.
-
Critical: Upon removal, wipe the needle tip with a tissue inside the hood to prevent drops from falling on the bench.
-
-
Dispensing: Submerge the needle tip into the reaction solvent before depressing the plunger to avoid aerosolization.
Method B: Pouring (Only for > 20 mL)
Use this only if syringe transfer is impractical due to viscosity or volume.
-
The "Funnel Shield": Place a funnel into the receiving vessel.
-
Inert Blanket: Direct a gentle stream of Nitrogen into the receiving vessel while pouring.
-
The Drip Catch: Have a solvent-soaked wipe ready. Immediately after pouring, wipe the lip of the reagent bottle. Do not let the last drop run down the side of the bottle; it will degrade and contaminate the exterior.
Emergency Response & Waste Disposal
Decomposition Hazard: HF Generation
In the event of a fire involving fluorinated amines, thermal decomposition can release Hydrogen Fluoride (HF) gas alongside NOx and CO.
-
Firefighting: Do not breathe smoke. Firefighters must wear full SCBA.
-
First Aid (Inhalation): If smoke/fumes are inhaled, seek immediate medical attention. Alert medical staff to potential fluoride exposure.
Skin Exposure (Enhanced Risk)
Due to the fluorine-enhanced lipophilicity, these amines penetrate skin faster than standard caustics.
-
Immediate Action: Wash with copious amounts of water for 15 minutes.[2][3]
-
Neutralization: Do not use vinegar or acids to neutralize on skin (exothermic reaction risk).
-
Calcium Gluconate: While typically reserved for HF, if the specific fluorinated amine has hydrolyzed to release fluoride ions (rare but possible in specific degradation scenarios), Calcium Gluconate gel should be available in the lab safety kit as a precaution for fluorinated compound exposure.
Waste Disposal[3]
-
Segregation: Dispose of as Basic Organic Waste .
-
Incompatibility: NEVER mix with Acid Waste streams. The heat of neutralization can cause boiling and splashing.
-
Rinsing: Triple rinse empty containers with a solvent (e.g., acetone) before disposal to remove reactive residues. Add rinsate to the organic waste.
References
-
Fisher Scientific. (2024).[1] Safety Data Sheet: 4-Fluorobenzylamine. Retrieved from
-
Korinth, G., et al. (2013).[4] Percutaneous absorption of aromatic amines and the risk assessment resulting from the dermal pathway. Frontiers in Bioscience. Retrieved from
-
Heydari-Gorji, A., et al. (2017). Stability of a Benzyl Amine Based CO2 Capture Adsorbent. ACS Industrial & Engineering Chemistry Research. Retrieved from
-
National Institutes of Health. (2024). PubChem Compound Summary for Fluorobenzylamine. Retrieved from
-
University of Birmingham. (2024). New study confirms forever chemicals are absorbed through human skin.[5] ScienceDaily. Retrieved from
Sources
Troubleshooting & Optimization
improving yield in beta-fluoroamine synthesis reactions
Technical Guide & Troubleshooting Center
Welcome, Researcher.
You are likely here because your
As a Senior Application Scientist, I have designed this guide to move beyond generic textbook protocols. We will focus on the causality of failure modes in the two primary synthetic routes: Dehydroxyfluorination of
Module 1: Dehydroxyfluorination (The Amino Alcohol Route)
This is the most common route but arguably the most prone to failure due to the "Elimination vs. Substitution" competition.
Core Protocol Selection: DAST vs. XtalFluor-E
The choice of reagent is the single biggest determinant of yield.
| Feature | DAST (Diethylaminosulfur trifluoride) | XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) |
| State | Liquid (fumes, thermally unstable >70°C) | Crystalline Solid (thermally stable) |
| Mechanism | Releases HF in situ spontaneously. | Does NOT release HF spontaneously; requires an exogenous fluoride promoter.[1] |
| Selectivity | Moderate.[1] High risk of elimination.[1] | High. Significantly reduces elimination side-products.[1][2] |
| Glassware | HDPE/Teflon recommended (etches glass).[1] | Standard Borosilicate (unless HF-amine promoter is used in excess). |
Troubleshooting Guide: "My Yield is Low / I see Alkenes"
The Issue: You treated a
The Mechanistic Cause:
The neighboring nitrogen atom is basic. Even if protected (e.g., Boc, Cbz), it can act as an internal base or stabilize the carbocation intermediate, favoring E1 or E2 elimination over the desired
Corrective Actions:
-
Switch to XtalFluor-E + Promoter: Unlike DAST, XtalFluor-E is stable and does not fluorinate until a promoter is added.[1]
-
Protect the Amine Correctly: Ensure your amine protecting group reduces the nitrogen's basicity (electron-withdrawing).
-
Good: Tosyl (Ts), Nosyl (Ns), Cbz.[1]
-
Risky: Benzyl (Bn) or free amines (protonation leads to ammonium, which is electron-withdrawing but shuts down nucleophilic assistance if required for specific stereochemistry).
-
-
Solvent Polarity: Switch from THF to Dichloromethane (DCM) . Non-polar solvents generally disfavor the ionic dissociation required for E1 elimination pathways.[1]
Visualization: Dehydroxyfluorination Decision Tree
Figure 1: Decision matrix for minimizing elimination during dehydroxyfluorination.
Module 2: Aziridine Ring Opening (The Regioselectivity Route)
This route is superior for stereochemical control (trans-fluoroamines) but suffers from regioselectivity issues (attack at C2 vs. C3).
The Challenge: Regioselectivity
The fluoride nucleophile can attack either carbon of the aziridine ring.
-
Terminal Aziridines: Attack usually occurs at the less substituted carbon (
-like). -
Activated Aziridines (e.g., N-Tos): Attack can occur at the more substituted carbon (
-like) if the carbocation character is stabilized.
Troubleshooting Guide: "I have the wrong Regioisomer"
The Issue: You wanted the fluorine on the internal carbon, but it added to the terminal carbon (or vice versa).
Corrective Actions:
-
The "Doyle" Protocol (Benzoyl Fluoride): Instead of harsh HF:Pyridine, use Benzoyl Fluoride (PhCOF) + HFIP (Hexafluoroisopropanol) + DBN .[1]
-
Why? This generates a mild amine:HF complex in situ.[1][3] The HFIP solvent is critical; it hydrogen-bonds to the fluoride, modulating its nucleophilicity and preventing "hot" basic reactivity that causes side reactions [3].
-
Outcome: High yields of ring-opened products with predictable regiocontrol.[1][4]
-
-
Lewis Acid Catalysis: If using standard fluoride sources (e.g., TBAF), add a Lewis Acid like BF
[1]·OEt .
Module 3: Purification & Isolation (The "Hidden" Yield Killer)
Many researchers synthesize the compound successfully but lose it during flash chromatography.
The Issue:
The Fix: Neutralized Silica Protocol
Never run a free
-
Pre-treatment: Slurry your silica gel in the eluent containing 1-5% Triethylamine (Et
N) before packing the column. -
Eluent: Maintain 1% Et
N in your mobile phase throughout the run. -
Alternative: Use Basic Alumina or Amine-functionalized Silica cartridges if using automated flash systems (e.g., Biotage KP-NH).[1]
Frequently Asked Questions (FAQ)
Q: Can I use glass vessels for XtalFluor-E reactions?
A: Yes, but with a caveat. While XtalFluor-E itself does not etch glass, the reaction requires promoters like Et
Q: My reaction turned black immediately upon adding DAST. Is it ruined? A: Likely, yes. This indicates a rapid exotherm and decomposition (charring).[1]
-
Next time: Cool the reaction to -78°C before adding DAST. Dilute the DAST in DCM before addition. If the substrate is very electron-rich, switch to XtalFluor-E.
Q: How do I determine the concentration of my HF:Pyridine reagent? A: HF:Pyridine (Olah's reagent) changes titer over time as it absorbs moisture.[1] It is difficult to titrate safely.[1]
-
Recommendation: Assume it is approx. 70% HF by weight (if fresh) but use a large excess (10-20 eq) so that exact stoichiometry is less critical. Warning: This reagent is extremely hazardous; always have calcium gluconate gel nearby.[1]
References
-
Beaulieu, F., et al. "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents."[1] Organic Letters, vol. 11, no.[1] 21, 2009, pp. 5050–5053.[1]
-
L'Heureux, A., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1] The Journal of Organic Chemistry, vol. 75, no.[1] 10, 2010, pp. 3401–3411.[1]
-
Kalow, J. A., and Doyle, A. G. "Synthesis of
-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines."[1][7] The Journal of Organic Chemistry, vol. 77, no.[1][7] 8, 2012, pp. 4177–4183.[1] -
BenchChem Technical Support.[1][8] "Overcoming Side Reactions in Fluorination." BenchChem Technical Guides, 2025.
Sources
- 1. Diethylaminodifluorosulfinium tetrafluoroborate - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents [merckmillipore.com]
- 7. Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
resolving solubility issues of fluorinated amine salts in organic solvents
Status: Operational Ticket ID: SOL-F-AMINE-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely reading this because your fluorinated amine salt has failed to dissolve in standard organic solvents (DCM, THF, EtOAc), or worse, it has formed an intractable oil ("goo") that resists crystallization.
Fluorinated amine salts present a unique thermodynamic conflict. The fluorine atoms induce a "solvophobic" effect (repelling standard organic solvents), while the ionic salt lattice requires high dielectric environments to dissociate. Standard organic solvents often fail to satisfy both requirements simultaneously.
This guide provides a root-cause analysis and three tiered solutions: Solvent Modulation , Counter-Ion Engineering , and Process Workarounds .
Module 1: Diagnostic & Root Cause Analysis
Before attempting a fix, identify the specific failure mode using the logic flow below.
The Physics of Insolubility
-
Lattice Energy (
): Fluorinated salts often pack efficiently due to fluorous domain segregation (fluorine-fluorine interactions). To dissolve the salt, the solvent must overcome this lattice energy. -
Solvation Energy (
): Standard organic solvents (DCM, Toluene) rely on Van der Waals forces. However, fluorine has low polarizability, making these solvents ineffective at "grabbing" the fluorinated tail. Meanwhile, they are too non-polar to break the ionic bond of the salt.
Diagnostic Workflow
Figure 1: Diagnostic decision tree for initial visual assessment of solubility failure.
Module 2: The "Magic" Solvent Strategy (HFIP & TFE)
If you cannot change the chemical structure (i.e., you must keep the specific salt form), you must use "Fluorous-Friendly" hydrogen bond donors.
Why Common Solvents Fail
-
DCM/Chloroform: Good for lipophilic chains, but poor at solvating small, hard anions (Cl⁻, Br⁻).
-
Methanol: Solvates anions well, but often acts as an anti-solvent for the fluorinated chain due to polarity mismatch.
The Solution: Fluorinated Alcohols
Hexafluoroisopropanol (HFIP) and Trifluoroethanol (TFE) are the gold standard.
-
Mechanism: They are strong Hydrogen Bond Donors (High
value) but low nucleophiles. They form a tight solvation shell around the anion (e.g., Cl⁻), effectively "hiding" the charge and allowing the fluorinated cation to dissolve in the bulk organic solvent.
Recommended Solvent Systems:
| Base Solvent | Additive (Vol %) | Application |
| Dichloromethane | 10–20% HFIP | Best for: NMR samples, reaction media for couplings. |
| Ethyl Acetate | 5–15% TFE | Best for: Chromatography (TFE prevents streaking). |
| Toluene | 10% HFIP | Best for: High-temp reactions where polar solvents are unwanted. |
Warning: HFIP is acidic (
).[1] Avoid using with highly acid-sensitive protecting groups (e.g., Trityl) or silyl enol ethers unless buffered.
Module 3: Counter-Ion Engineering (The Permanent Fix)
If the salt form is flexible (e.g., during intermediate processing), switching the counter-ion is the most robust solution. You want to move from "Hard" anions to "Soft/Lipophilic" anions.
The Lipophilicity Ladder
Move down this list until solubility is achieved:
-
Chloride (Cl⁻): Worst solubility in organics. High lattice energy.
-
Trifluoroacetate (TFA⁻): Better. The CF3 group aids solubility in DCM.
-
Tetrafluoroborate (BF₄⁻) / Perchlorate (ClO₄⁻): Moderate. (Safety warning on perchlorates).
-
BArF (Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate): The "Nuclear Option". This anion is massive and highly lipophilic. It renders almost any protonated amine soluble in non-polar solvents (even Toluene/Hexane mixtures).
Protocol: Anion Metathesis (Chloride to BArF/TFSI)
Objective: Convert an insoluble Hydrochloride salt to a soluble BArF or TFSI salt.
Reagents:
-
Substrate: Amine Hydrochloride (
) -
Reagent: NaBArF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) or LiTFSI.
-
Solvent: Biphasic mixture (DCM / Water).
Step-by-Step:
-
Dissolution (Aqueous): Suspend the amine hydrochloride in a minimal amount of water. If insoluble, add just enough MeOH to dissolve.
-
Dissolution (Organic): Dissolve 1.05 equivalents of NaBArF in DCM.
-
Mixing: Combine the two phases in a separatory funnel. Shake vigorously for 5 minutes.
-
Separation: Collect the DCM layer.
-
Wash: Wash DCM layer
with water to remove residual NaCl. -
Dry & Concentrate: Dry over
, filter, and rotovap. -
Result: The resulting foam/solid will likely be soluble in pure DCM, Toluene, or Ether.
Module 4: Troubleshooting & FAQs
Q1: My salt "oils out" (forms a gum) instead of crystallizing. Why?
A: This is the "Oiling Out" phenomenon. The fluorinated domains are trying to phase-separate from the solvent, but the ionic lattice isn't strong enough to snap into a crystal quickly.
-
Fix: Use the Cloud Point Method . Dissolve the gum in a minimal amount of "Good" solvent (e.g., Acetone or HFIP/DCM). Heat to reflux. Dropwise add a "Bad" solvent (Hexane or Ether) until a persistent cloudiness appears. Stop. Add one drop of "Good" solvent to clear it. Turn off the heat and let it cool inside the oil bath (slow cooling).
Q2: I am using DCM as a solvent for my amine, but I see new impurities.
A: CRITICAL WARNING. Dichloromethane can react with secondary and tertiary amines over time (or with heat) to form Geminal Diamines or Chloromethyl Ammonium Salts (the "Menschutkin reaction" variant).
-
Risk Factor:[2][3][7] High if left over the weekend or heated >35°C.
-
Mitigation: If the reaction is slow, switch to Chloroform (CHCl3) or Dichloroethane (DCE) , which are kinetically slower to alkylate amines, or switch to Toluene/HFIP.
Q3: Can I use these "Magic Solvents" in LC-MS?
A: Yes, but with caveats.
-
HFIP in LC-MS: HFIP is an ion-pairing agent. It will improve peak shape for basic amines but can suppress ionization in Electrospray (ESI+) because it competes for protons. Use the lowest concentration possible (e.g., 5mM HFIP in the mobile phase) if detection sensitivity is critical.
Visualizing the Solvation Mechanism
Understanding how HFIP works helps in designing the experiment.
Figure 2: HFIP acts as a "molecular chaperone," hydrogen-bonding strongly to the anion. This shielding reduces the effective electrostatic attraction between the anion and cation, allowing the bulk organic solvent (DCM) to solvate the fluorinated amine.
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
-
HFIP in Organic Synthesis: Colomer, I., et al. (2017). "Hexafluoroisopropanol as a highly versatile solvent."[1][8] Chemical Reviews, 117(18), 11796-11893.
- Lipophilic Salts & Counter-Ion Selection: Gould, P. L. (1986). "Salt selection for basic drugs." International Journal of Pharmaceutics, 33(1-3), 201-217. (Foundational text on counter-ion lipophilicity).
- Reactivity of DCM with Amines: Nagle, A. S., et al. (2000). "Dichloromethane as a Methylating Agent." Tetrahedron Letters, 41(17), 3011-3014. (Documentation of the DCM/Amine side-reaction risk).
-
BArF Anion Utility: Yakelis, N. A., & Bergman, R. G. (2005). "Safe preparation and purification of Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF)." Organometallics, 24(15), 3579–3581.
Sources
Validation & Comparative
19F NMR Characterization Guide: (1S)-2-Fluoro-1-(3-methylphenyl)ethanamine
[1][2]
Executive Summary
For the characterization of this compound, 19F NMR spectroscopy offers a superior alternative to Chiral HPLC and 1H NMR in terms of throughput and structural specificity.[1] While Chiral HPLC remains the gold standard for final purity certification, 19F NMR provides a rapid, "in-situ" method for determining Enantiomeric Excess (ee) and structural identity without the need for column screening or extensive solvent consumption.
Technical Profile & Structural Expectations
Before initiating the protocol, the analyst must establish the expected spectral parameters. The fluorine atom in this molecule is located at the
| Parameter | Expected Value | Structural Origin |
| Chemical Shift ( | -210 to -225 ppm | Typical range for primary alkyl fluorides ( |
| Multiplicity | td (triplet of doublets) | Triplet: Coupling to two geminal protons ( |
| Coupling Constants | Characteristic of the gauche/anti-conformational averaging in the ethyl chain. |
Note on Stereochemistry: The (1S) configuration does not affect the isotropic chemical shift in an achiral solvent. However, in the presence of a Chiral Solvating Agent (CSA), the (1S) and (1R) enantiomers will exhibit distinct chemical shifts (
).
Performance Comparison: 19F NMR vs. Alternatives
The following table objectively compares 19F NMR against the two primary alternatives for characterizing this specific molecule.
| Feature | 19F NMR (Recommended) | Chiral HPLC | 1H NMR |
| Primary Utility | Rapid ee% determination & structural ID. | Final purity certification & isolation. | Gross structural confirmation. |
| Sample Prep Time | < 5 mins (Mix & Measure). | > 60 mins (Equilibration + Run). | < 5 mins. |
| Structural Specificity | High: No background interference. Only F-signals visible. | Low: Retention time only; no structural data.[1] | Medium: Signals often overlap with alkyl/aromatic regions.[1] |
| Solvent Consumption | < 1 mL deuterated solvent. | > 100 mL mobile phase (per run/flush). | < 1 mL deuterated solvent.[1] |
| Chiral Resolution | Requires Chiral Solvating Agent (CSA).[2] | Requires Chiral Stationary Phase (Column). | Requires CSA; often obscured by overlaps.[1] |
| Limit of Detection | Moderate (~0.1% impurity).[1] | Excellent (<0.05% impurity).[1] | Moderate. |
Why 19F NMR Wins for Process Development:
-
Spectral Simplicity: The 3-methylphenyl group creates a complex aromatic region in 1H NMR (6.8–7.3 ppm).[1] In 19F NMR, the spectrum is a clean, single multiplet (or two if racemic + CSA).
-
No Column Screening: Chiral HPLC requires finding the correct column (OD-H, AD-H, etc.) and mobile phase.[1] 19F NMR requires only a standard CSA (e.g., Mosher's Acid or BINOL).
Experimental Protocol
Phase A: Structural Confirmation (Achiral)
Objective: Confirm the formation of the C-F bond and absence of defluorinated byproducts.
-
Sample Prep: Dissolve 10 mg of this compound in 0.6 mL CDCl
.-
Why CDCl
? Non-polar solvents minimize exchange broadening of the amine protons, though DMSO-d is acceptable if solubility is an issue.
-
-
Acquisition:
-
Pulse Sequence: zg19 (standard 19F pulse).
-
Spectral Width: 200 ppm (centered at -200 ppm).
-
Scans (NS): 16 (sufficient due to 100% natural abundance of
F).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Referencing: Internal standard
(-164.9 ppm) or external referencing to CFCl (0 ppm).
-
-
Validation: Look for the characteristic triplet of doublets around -215 ppm. A singlet implies loss of H-F coupling (fluorine on quaternary carbon) or rapid exchange, indicating a synthesis error.
Phase B: Enantiomeric Excess (ee) Determination
Objective: Quantify the optical purity of the (1S) isomer.
-
Reagent Selection: Use (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (or a similar chiral phosphoric acid) or (S)-Mosher’s Acid Chloride .[1]
-
Recommendation: Chiral Solvating Agents (CSAs) like BINOL derivatives are preferred over derivatizing agents (Mosher's) for speed, as they require no reaction time.
-
-
Protocol:
-
Add 1.0 equivalent of the CSA to the NMR tube containing the amine.
-
Shake vigorously for 30 seconds.
-
Acquire 19F NMR spectrum (increase NS to 64 for better S/N ratio).
-
-
Analysis:
Visualization of Characterization Workflow
The following diagram illustrates the decision logic and workflow for characterizing this fluorinated amine.
Caption: Logical workflow for structural and enantiomeric validation of fluorinated amines via 19F NMR.
Mechanistic Insight: The Fluorine Sensor
Why is the fluorine atom such a powerful probe here?
-
Electronic Sensitivity: The fluorine atom is highly sensitive to the local electronic environment. When the amine forms a salt bridge or hydrogen bond with a Chiral Solvating Agent (CSA), the spatial arrangement of the (1S) isomer places the fluorine atom in a slightly different magnetic shielding cone compared to the (1R) isomer.
-
No Overlap: Unlike protons, which would show complex multiplet overlap in the aliphatic region (2.8–4.5 ppm) due to the CSA's own protons, the 19F window is empty except for the analyte.
References
-
Dodean, R. A., et al. (2008). "19F NMR Spectroscopy for the Quantitative Analysis of Fluorinated Pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis. [1]
-
Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-VCH.[1][3] (Authoritative text on Chiral Solvating Agents).
-
Yu, J., et al. (2022). "Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines." Analytical Chemistry. [1]
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Standard reference for chemical shifts and coupling constants).
Sources
- 1. 2-Fluoro-2-(1,3-thiazol-2-yl)ethan-1-amine | C5H7FN2S | CID 165720725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US11008354B2 - Chiral solvating agents - Google Patents [patents.google.com]
- 3. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
determining enantiomeric excess (ee) of beta-fluoroamines
Comparative Guide: Enantiomeric Excess Determination of -Fluoroamines
Executive Summary & Strategic Context
However, determining the enantiomeric excess (
-
Basicity: The amine moiety interacts strongly with silanol groups on silica-based HPLC columns, leading to peak tailing.
-
Lack of Chromophores: Aliphatic
-fluoroamines often lack strong UV absorption, complicating standard UV-Vis detection. -
Conformational Flexibility: The gauche effect of the F-C-C-N system complicates NMR analysis without rigid chiral solvating agents.
This guide compares the three primary methodologies—Chiral HPLC/SFC ,
Decision Matrix: Method Selection
The following decision tree illustrates the logical flow for selecting the optimal method based on sample characteristics and throughput requirements.
Figure 1: Strategic decision matrix for selecting
Comparative Analysis
| Feature | Method A: Chiral HPLC | Method B: | Method C: Mosher Derivatization |
| Primary Detection | UV (or CAD/ELSD) | ||
| Throughput | Low (20-40 min/sample) | High (5-10 min/sample) | Low (Reaction time + Workup) |
| Sample Recovery | High (Non-destructive) | High (Non-destructive) | Zero (Destructive) |
| Accuracy | Excellent ( | Good ( | Excellent (if reaction completes) |
| Cost | High (Columns/Solvents) | Low (Solvent/CSA) | Medium (Reagents) |
| Key Limitation | Requires UV chromophore | Requires high conc. (>5mg) | Kinetic resolution risk |
Deep Dive & Protocols
Method A: Chiral HPLC (The Gold Standard)
Scientific Rationale:
Chiral High-Performance Liquid Chromatography (HPLC) remains the most robust method for determining
Recommended Columns:
-
Chiralpak AD-H / Chiralpak IA: Amylose tris(3,5-dimethylphenylcarbamate). Excellent for aromatic
-fluoroamines. -
Chiralcel OD-H / Chiralpak IC: Cellulose tris(3,5-dimethylphenylcarbamate). Often complementary to AD/IA.
Protocol:
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethanol (HPLC grade).
-
Mobile Phase Preparation:
-
Base: Hexane / Isopropanol (90:10).
-
Additive (CRITICAL): Add 0.1% Diethylamine (DEA) or 0.1% Ethanolamine .
-
Why? DEA competes for silanol binding sites, sharpening the amine peak.
-
-
Conditioning: Flush column for 30 mins at 1.0 mL/min to equilibrate the additive.
-
Run Parameters:
-
Flow: 0.5 - 1.0 mL/min.
-
Temp: 25°C (Lowering to 10°C can improve resolution if
). -
Detection: UV @ 210 nm (or 254 nm if aromatic).
-
Method B: F NMR with Chiral Solvating Agents (CSAs)[2]
Scientific Rationale:
This method leverages the high sensitivity of the
Recommended CSAs:
-
(R)- or (S)-1,1’-Bi-2-naphthol (BINOL): Works well for amines with aromatic acceptors.
-
Chiral Phosphoric Acids (e.g., TRIP): Excellent for basic amines due to strong H-bonding.
Protocol:
-
Baseline Scan: Dissolve 5-10 mg of
-fluoroamine in 0.6 mL . Run F NMR to establish the chemical shift ( ). -
Titration: Add 1.0 equivalent of the CSA (e.g., (R)-BINOL) directly to the NMR tube.
-
Equilibration: Shake vigorously for 1 minute.
-
Acquisition:
-
Run
F NMR (min. 64 scans). -
Observe peak splitting (
).[2] If splitting is ppm, add another 1-2 equivalents of CSA.
-
-
Calculation:
Visualization of Mechanism:
Figure 2: Transient diastereomeric complex formation leading to signal splitting.
Method C: Mosher Derivatization (Absolute Configuration)[4]
Scientific Rationale:
When absolute configuration is unknown, derivatization with Mosher's acid chloride (MTPA-Cl) is required. The resulting diastereomeric amides are chemically distinct species (not transient complexes). The
Critical Caution:
Protocol:
-
Reaction:
-
In a vial, mix 0.05 mmol
-fluoroamine, 1.5 eq. (R)-MTPA-Cl, and 3.0 eq. Pyridine in . -
Stir for 1 hour at RT.
-
-
Workup: Dilute with ether, wash with 1N HCl (to remove pyridine), dry over
. -
Analysis:
-
Configuration Assignment: Use the
( ) values to map the spatial arrangement of substituents based on the Mosher model.
References
-
Comparison of HPLC and NMR: BenchChem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide." BenchChem Technical Guides. Link
-
Organocatalytic Synthesis: MacMillan, D. W. C., et al. "Rapid, General Access to Chiral
-Fluoroamines via Organocatalysis."[1] PMC / NIH, 2017. Link -
Mosher's Method: "Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F NMR." Frontiers in Chemistry, 2019. Link
-
Chiral HPLC Conditions: Shimadzu. "Chiral Separation Using SFC and HPLC." Shimadzu Application News. Link
-
19F NMR Analysis: "Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes." Organic Letters, 2020. Link
Sources
- 1. Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Fragmentation Analysis of Fluorinated Phenethylamines: A Comparative Guide for Isobaric Differentiation
Topic: Mass Spectrometry Fragmentation Patterns of Fluorinated Phenethylamines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The proliferation of fluorinated phenethylamines in the novel psychoactive substance (NPS) market presents a critical analytical challenge: distinguishing between regioisomers (ortho-, meta-, para-) that share identical molecular weights and near-identical Electron Ionization (EI) mass spectra. This guide provides a technical comparison of fragmentation patterns for 2-, 3-, and 4-fluoroamphetamines (FA) and their methylated counterparts (FMA). It synthesizes experimental data to establish a robust differentiation protocol using derivatization strategies and specific diagnostic ion ratios.
The Chemistry of Fragmentation
To accurately interpret the mass spectra of fluorinated phenethylamines, one must understand the governing mechanisms of their fragmentation. The dominant pathway for these amines under 70 eV EI conditions is
1.1 The Alpha-Cleavage Dominance
In underivatized amphetamines, the ionization potential of the nitrogen lone pair is lower than that of the aromatic ring. Consequently, the radical cation forms at the amine.
-
Mechanism: The radical triggers homolytic fission of the C
-C bond. -
Result: This expels a neutral benzyl radical (containing the fluorinated ring) and retains the charge on the iminium ion.
-
Amphetamines (FA): Yields the base peak
44 ( ). -
Methamphetamines (FMA): Yields the base peak
58 ( ).
-
The Analytical Problem: Because the fluorine atom is located on the neutral benzyl radical lost during
1.2 The Diagnostic Role of the Fluorobenzyl Cation
Differentiation relies on secondary fragmentation pathways. The benzyl radical can retain the charge (tropylium ion formation) or undergo secondary decay.
-
Diagnostic Ion:
109 (Fluorobenzyl cation / Fluorotropylium ion). -
Differentiation Logic: While all isomers produce
109, its relative abundance varies due to the inductive and resonance effects of the fluorine position.-
2-FA (Ortho): Steric hindrance and inductive withdrawal often result in a lower abundance of
109 compared to para-isomers. -
4-FA (Para): Typically shows a more stabilized, higher intensity
109 peak.
-
Comparative Analysis: Performance & Data
The following data compares the performance of direct injection versus derivatization (TFAA) for resolving these isomers.
Table 1: Comparative Mass Spectral Data (Underivatized vs. TFA-Derivatized)
| Compound Class | Analyte | Molecular Ion ( | Base Peak (EI) | Diagnostic Ions (Secondary) | Resolution Capability (Underivatized) |
| Fluoroamphetamine | 2-FA | 153 (Weak) | 44 | 109, 136 | Low (Co-elution common) |
| 3-FA | 153 (Weak) | 44 | 109, 136 | Low | |
| 4-FA | 153 (Weak) | 44 | 109, 136 | Low | |
| Fluoromethamphetamine | 2-FMA | 167 (Weak) | 58 | 109 | Low |
| 4-FMA | 167 (Weak) | 58 | 109 | Low | |
| TFA-Derivatives | FA-TFA | 249 | 140 | 109, 136 | High (Chromatographic separation) |
| FMA-TFA | 263 | 154 | 109, 118 | High |
Note on Data: The "Resolution Capability" refers to the ability to distinguish isomers on a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5MS).
2.1 The "136 Ion" Phenomenon
For TFA-derivatized fluoroamphetamines, a specific rearrangement occurs yielding an ion at
-
Origin: This corresponds to the fluoro-phenylpropane radical cation (
), formed via hydrogen rearrangement and loss of the trifluoroacetamide moiety. -
Utility: This ion is significantly more abundant in 4-FA (para) derivatives than in 2-FA or 3-FA, acting as a key discriminator.
Visualizing the Fragmentation Pathway
The following diagram illustrates the divergent pathways between standard
Figure 1: Mechanistic divergence in fluorinated phenethylamine fragmentation. The dominant alpha-cleavage pathway often obscures the fluorine position, necessitating analysis of the minor benzylic pathway.
Experimental Protocol: Derivatization for Isomer Differentiation
This protocol is designed to enhance the molecular ion stability and chromatographic resolution of isobaric fluoroamphetamines.
Objective: Convert polar amine groups to volatile trifluoroacetyl amides to separate 2-, 3-, and 4- isomers.
Reagents:
-
Ethyl Acetate (anhydrous)
-
Internal Standard (e.g., Amphetamine-d5)[3]
Workflow:
-
Extraction: Aliquot 100
L of biological sample (urine/plasma). Perform liquid-liquid extraction using alkaline buffer (pH 11) and 500 L Ethyl Acetate. -
Evaporation: Transfer organic layer to a clean vial. Evaporate to dryness under a stream of nitrogen at 40°C.
-
Derivatization:
-
Add 50
L of Ethyl Acetate. -
Add 50
L of TFAA . -
Cap and incubate at 70°C for 20 minutes . (Heat is critical to drive the reaction to completion for secondary amines like FMA).
-
-
Reconstitution: Evaporate excess reagents to dryness. Reconstitute in 100
L Ethyl Acetate. -
GC-MS Analysis: Inject 1
L in splitless mode.-
Column: DB-5MS or equivalent (30m x 0.25mm).
-
Temp Program: Start 60°C (1 min), ramp 15°C/min to 300°C.
-
Result: 2-FA elutes first, followed closely by 3-FA and 4-FA. The m/z 136 ion will be prominent in the 4-FA peak.
-
References
-
Differentiation of Regioisomeric Fluoroamphetamine Analogs. ResearchGate. Available at: [Link]
-
SWGDRUG Monograph: 2-Fluoroamphetamine. Scientific Working Group for the Analysis of Seized Drugs. Available at: [Link]
-
SWGDRUG Monograph: 4-Fluoromethamphetamine. Scientific Working Group for the Analysis of Seized Drugs. Available at: [Link]
-
Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine. Semantic Scholar. Available at: [Link]
Sources
A Comparative Guide to the Metabolic Half-Life of Fluorinated vs. Non-Fluorinated Amines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine into candidate molecules has become a cornerstone for enhancing pharmacokinetic profiles.[1][2][3] Among the various chemical moieties targeted for such modifications, amines represent a critical class due to their prevalence in bioactive compounds and their susceptibility to metabolic degradation. This guide provides an in-depth comparison of the metabolic half-life of fluorinated versus non-fluorinated amines, supported by mechanistic insights and experimental data, to inform rational drug design.
The Fundamental Role of Fluorine in Mitigating Amine Metabolism
Amines are primary targets for Phase I metabolism, predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[4] These enzymes catalyze oxidative reactions, such as N-dealkylation and hydroxylation at carbon atoms adjacent (α-carbon) to the nitrogen, which are often the initial and rate-limiting steps in the clearance of amine-containing drugs.[5] This metabolic vulnerability can lead to a short biological half-life, necessitating more frequent dosing and potentially causing undesirable pharmacological profiles.
The introduction of fluorine, particularly at or near metabolically labile sites, can profoundly increase a compound's metabolic stability.[1][3][6] This enhancement is primarily attributed to two key principles:
-
The Strength of the Carbon-Fluorine Bond: The C-F bond is significantly stronger (bond dissociation energy of ~110 kcal/mol for Me-F) than a corresponding C-H bond (~105 kcal/mol for Me-H).[7] This makes the abstraction of a hydrogen atom or the hydroxylation of a fluorinated carbon center energetically less favorable for CYP enzymes.[2][7] By replacing a hydrogen atom with fluorine at a metabolically active site, that position is effectively "blocked" from oxidative metabolism.[1][7]
-
Electronic Effects: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[2] This effect can decrease the basicity (pKa) of a nearby amine.[7][8][9] A lower pKa can influence the binding affinity of the drug molecule to the active site of CYP enzymes, which may contain anionic residues, thereby altering the rate of metabolism.[7]
Comparative Analysis: Experimental Evidence
The theoretical benefits of fluorination are well-supported by empirical data from in vitro and in vivo studies. A common method to assess metabolic stability is the liver microsomal stability assay , which measures the rate of disappearance of a compound when incubated with liver microsomes—subcellular fractions rich in CYP enzymes.[10][11][12] The results are typically reported as half-life (t½) or intrinsic clearance (CLint).
| Compound Pair | Modification | In Vitro System | Non-Fluorinated Half-Life (t½) | Fluorinated Half-Life (t½) | Fold Increase in Stability |
| Risperidone vs. 9-Fluororisperidone | Aromatic Fluorination | Human Liver Microsomes | Base Value | 16x Longer | 16 |
| Celecoxib vs. 4'-Fluorocelecoxib | Aromatic Fluorination | Human Liver Microsomes | Base Value | 4x Longer | 4 |
| Begacestat Hit (193) vs. Analog (194) | Trifluorination of terminal methyl groups | Human Liver Microsomes | 8 min | 8 min (Glucuronidation issue) | 1 (No change) |
| Begacestat Analog (194) vs. Final Candidate | Contraction to hexafluoroisopropyl group | Human Liver Microsomes | 8 min | >96 min | >12 |
Data synthesized from multiple sources for illustrative comparison. Specific values are study-dependent.[7][13]
In the case of risperidone, fluorination at the 9-position led to a 16-fold increase in metabolic stability.[13] Similarly, replacing a methyl group with a trifluoromethyl group in celecoxib resulted in a 4-fold increase in stability.[13] The development of begacestat highlights a more complex scenario where initial trifluorination did not improve half-life due to a separate metabolic liability (glucuronidation). However, subsequent structural changes to bring the fluoroalkyl groups closer to the vulnerable alcohol moiety dramatically increased stability by more than 12-fold, showcasing the nuanced role of fluorine's electronic influence.[7]
Studies on N-nitrosodialkylamines have also demonstrated that perfluorination can practically halt metabolism by microsomal fractions, with the fluorinated compounds being exhaled unchanged after oral administration in rats.[14]
Mechanistic Pathways of Amine Metabolism and the Impact of Fluorination
The primary metabolic pathway for many amines is oxidation at the α-carbon, leading to an unstable carbinolamine intermediate that spontaneously cleaves, resulting in N-dealkylation.
Caption: Metabolic oxidation pathway of a non-fluorinated amine versus a fluorinated amine.
As the diagram illustrates, the non-fluorinated amine undergoes CYP450-mediated hydroxylation at the α-carbon. The resulting carbinolamine is unstable and breaks down. In contrast, replacing the hydrogens on the α-carbon with fluorine atoms makes this site resistant to oxidation, thereby blocking the entire N-dealkylation pathway and significantly enhancing the molecule's metabolic half-life.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines a standardized procedure for comparing the metabolic stability of a fluorinated amine and its non-fluorinated analog.
Objective:
To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a non-fluorinated parent amine and its fluorinated analog using human liver microsomes.
Materials:
-
Human Liver Microsomes (pooled from multiple donors)
-
Test Compounds (Fluorinated and Non-Fluorinated Amines, 10 mM stock in DMSO)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control Compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
Acetonitrile (ACN) with an appropriate internal standard (for quenching and analysis)
-
96-well plates, incubator, centrifuge
Workflow Diagram:
Caption: Workflow for the in vitro microsomal stability assay.
Step-by-Step Procedure:
-
Preparation:
-
Incubation Setup:
-
In a 96-well plate, add the phosphate buffer.
-
Add the liver microsomal protein to a final concentration of 0.5 mg/mL.[10][11]
-
Add the test compound or control compound to a final concentration of 1 µM. Include a "minus cofactor" control for each compound where the NADPH system is replaced with buffer to check for inherent chemical instability.[11]
-
-
Reaction:
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "minus cofactor" controls. This is T=0.
-
-
Sampling and Quenching:
-
Sample Processing:
-
Once all time points are collected, seal the quench plate and centrifuge at high speed (e.g., 4000 g for 10 minutes) to pellet the precipitated microsomal proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[12]
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .
-
Conclusion
The strategic fluorination of amines is a powerful and well-established strategy in medicinal chemistry to enhance metabolic stability and prolong drug half-life. By blocking sites of oxidative metabolism and altering the electronic properties of the molecule, fluorine substitution can dramatically reduce the rate of clearance by CYP450 enzymes. The in vitro microsomal stability assay provides a robust and high-throughput method to quantify this effect early in the drug discovery process, enabling researchers to make data-driven decisions to optimize the pharmacokinetic profiles of new chemical entities. As demonstrated by numerous approved drugs, the "magic bullet" effect of fluorine continues to be a vital tool in developing safer and more effective medicines.[21]
References
-
Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. PubMed. Available at: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Center for Biotechnology Information. Available at: [Link]
-
Metabolism and Toxicity of Fluorine Compounds. ACS Publications. Available at: [Link]
-
Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. ScienceDirect. Available at: [Link]
-
High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. ACS Publications. Available at: [Link]
-
Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Oxford Academic. Available at: [Link]
-
Microsomal Stability - In Vitro Assay. Charnwood Discovery. Available at: [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]
-
Microsomal Stability. Evotec. Available at: [Link]
-
LC-MS/MS: A New Approach to Amino Acid Analysis. Chromsystems. Available at: [Link]
-
The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. MDPI. Available at: [Link]
-
Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
-
Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ACS Publications. Available at: [Link]
-
A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. National Center for Biotechnology Information. Available at: [Link]
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available at: [Link]
-
Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available at: [Link]
-
Fluorine in Medicinal Chemistry. University of Kansas. Available at: [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]
-
Mechanisms of Cytochrome P450-Catalyzed Oxidations. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]
-
P450 reactions II_2019. University of Texas at Austin. Available at: [Link]
-
Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. MDPI. Available at: [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Center for Biotechnology Information. Available at: [Link]
-
METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews. Available at: [Link]
-
Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. The University of Manchester. Available at: [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. courses.washington.edu [courses.washington.edu]
- 6. annualreviews.org [annualreviews.org]
- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fluoridealert.org [fluoridealert.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 13. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. academic.oup.com [academic.oup.com]
- 17. chromsystems.com [chromsystems.com]
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Safety Operating Guide
A Researcher's Guide to Handling (1S)-2-Fluoro-1-(3-methylphenyl)ethanamine: A Proactive Approach to Laboratory Safety
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that safety protocols are not just rules to be followed, but integral, logical components of your experimental design. This guide addresses the safe handling of (1S)-2-Fluoro-1-(3-methylphenyl)ethanamine, a compound whose specific toxicological properties may not be fully characterized. In such cases, we adopt a proactive and conservative safety posture, treating the substance as hazardous until proven otherwise.[1] This document provides a framework for risk assessment and the implementation of appropriate Personal Protective Equipment (PPE) and disposal plans, ensuring the protection of personnel and the integrity of your research environment.
Foundational Hazard Assessment: Understanding the Risk Profile
This compound belongs to the chemical class of fluorinated phenylethylamines. While comprehensive data for this specific molecule is scarce, we can infer its potential hazards by examining analogous structures. Structurally related compounds like 2-Phenylethylamine and other fluorinated amines are known to be harmful if swallowed, cause severe skin and eye irritation or burns, and may cause respiratory irritation.[2][3][4][5] The presence of the fluorine atom necessitates special consideration, as organofluorine compounds can have unique reactivity and metabolic pathways.[6]
Therefore, a rigorous risk assessment is the mandatory first step before any handling.[7] We must operate under the assumption that this compound possesses the following hazards:
| Potential Hazard Category | Inferred Risk Based on Analogous Compounds | Primary Exposure Routes |
| Acute Toxicity (Oral) | Harmful or toxic if swallowed.[4] | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe chemical burns.[2][3][4] | Dermal Contact |
| Serious Eye Damage | Causes serious eye irritation and potentially irreversible damage.[2][3][4][5] | Ocular Contact |
| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust or vapors.[4] | Inhalation |
| Unknown Chronic Effects | Long-term toxicological properties are not known. | All Routes |
This hazard profile dictates that all handling procedures must be conducted within a certified chemical fume hood to mitigate inhalation risks.
The Core PPE Ensemble: Your First Line of Defense
For any work involving this compound, a minimum level of PPE is required.[8] This ensemble is designed to protect against incidental contact and minor splashes.
-
Body Protection: A flame-resistant laboratory coat is mandatory.[9] This not only protects your skin and personal clothing from splashes but also provides a critical barrier in the event of a fire.
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn.[9] However, due to the corrosive potential of amines, chemical splash goggles are strongly recommended for all procedures.[8][9]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[8] Given that amines and fluorinated compounds can have variable permeation rates through standard gloves, it is best practice to wear two pairs of nitrile gloves (double-gloving).[8] Gloves must be changed immediately upon any sign of contamination.[8] For tasks with a higher risk of splash or for handling larger quantities, heavier-duty, chemical-resistant gloves should be worn over the nitrile gloves.[9]
-
General Attire: Full-length pants and closed-toe shoes are required at all times in the laboratory to protect against spills and dropped objects.[8][9]
Enhanced PPE for High-Risk Operations
Certain laboratory procedures elevate the risk of exposure and require an upgraded PPE protocol. These include handling quantities greater than a few grams, heating the substance, creating solutions, or any operation with the potential to generate aerosols or dust.
-
Face Shield: When pouring solutions, preparing baths, or performing any task with a significant splash hazard, a full-face shield must be worn in addition to chemical splash goggles.[8][9] The face shield provides a secondary barrier, protecting the entire face and neck.
-
Chemical-Resistant Apron: For procedures involving larger volumes of liquids, a chemical-resistant apron worn over the lab coat provides an additional layer of protection for the torso.
-
Respiratory Protection: While all work should be performed in a fume hood, if a risk assessment determines a potential for inhalation exposure that cannot be controlled by engineering means, a respirator may be necessary. The type of respirator (e.g., an N95 for particulates or a half-mask with organic vapor cartridges) must be selected based on a formal hazard assessment by an environmental health and safety professional.[10]
Procedural Workflow: PPE Selection and Decontamination
The following diagram outlines the decision-making process for PPE selection and the subsequent decontamination steps critical for preventing secondary exposure.
Caption: PPE Selection and Decontamination Workflow.
Emergency Protocols: Responding to Exposure
In the event of an accidental exposure, immediate and correct action is critical.
-
Skin Contact: Immediately remove all contaminated clothing, including footwear.[11] Flush the affected skin and hair with running water for at least 15 minutes.[2][5][11] Seek immediate medical attention.
-
Eye Contact: Wash out the eye immediately with an eyewash station, ensuring complete irrigation for at least 15 minutes by keeping eyelids open.[4][11] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[5]
-
Inhalation: Remove the individual to fresh air.[2][4] If breathing is difficult or stops, provide artificial respiration, avoiding mouth-to-mouth resuscitation.[2][4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water and seek immediate medical attention.[2]
Operational Plan for Waste Disposal
Proper segregation and disposal of chemical waste are paramount for safety and environmental compliance. As a fluorinated organic amine, waste generated from handling this compound requires special procedures.
Step-by-Step Disposal Protocol:
-
Segregation is Key: All waste contaminated with this compound must be collected and treated as halogenated organic waste .[13][14] Do not mix this waste with non-halogenated solvents, as this complicates disposal and can create hazardous reactions.[14]
-
Waste Containers: Use a designated, properly labeled hazardous waste container made of compatible material (e.g., glass or polyethylene).[13][15] The label must clearly state "Halogenated Organic Waste" and list the chemical constituents.
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and wipes used during handling and cleanup, must be placed in the designated halogenated waste container.
-
Aqueous Waste: Do not dispose of any aqueous solutions containing this amine down the sanitary sewer.[16][17] They must be collected as hazardous aqueous waste.
-
Storage: Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials like acids and oxidizing agents, until it is collected by a licensed hazardous waste disposal service.[17]
By adhering to these rigorous PPE and disposal protocols, you build a culture of safety that protects you, your colleagues, and the future of your research.
References
-
Required Personal Protective Equipment Use in Campus Research Laboratories . Princeton University Environmental Health & Safety. [Link]
-
Personal Protective Equipment Requirements for Laboratories . University of Washington Environmental Health & Safety. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
